molecular formula C17H13N5O4 B11059187 ethyl 6'-amino-5'-cyano-2-oxo-1,2-dihydro-2'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-3'-carboxylate

ethyl 6'-amino-5'-cyano-2-oxo-1,2-dihydro-2'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-3'-carboxylate

Cat. No.: B11059187
M. Wt: 351.32 g/mol
InChI Key: BBYNMOXSQNLLBF-UHFFFAOYSA-N
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Description

Ethyl 6’-amino-5’-cyano-2-oxo-1,2-dihydro-2’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6’-amino-5’-cyano-2-oxo-1,2-dihydro-2’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-3’-carboxylate typically involves a multi-component reaction. One common method involves the reaction of isatins, malononitrile, and monothiomalonamide in the presence of a base such as triethylamine in hot ethanol. This reaction yields a mixture of isomeric products, which can be separated and purified using chromatographic techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism by which ethyl 6’-amino-5’-cyano-2-oxo-1,2-dihydro-2’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-3’-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Ethyl 6’-amino-5’-cyano-2-oxo-1,2-dihydro-2’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-3’-carboxylate can be compared with other spiro compounds, such as:

    Spiro[indole-3,4’-pyridine] derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

    Spiro[indoline-3,4’-pyridine] derivatives: These compounds have a similar spiro linkage but differ in the nature of the rings involved.

The uniqueness of ethyl 6’-amino-5’-cyano-2-oxo-1,2-dihydro-2’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-3’-carboxylate lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C17H13N5O4

Molecular Weight

351.32 g/mol

IUPAC Name

ethyl 6'-amino-5'-cyano-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-3'-carboxylate

InChI

InChI=1S/C17H13N5O4/c1-2-25-15(23)12-11-14(22-21-12)26-13(19)9(7-18)17(11)8-5-3-4-6-10(8)20-16(17)24/h3-6H,2,19H2,1H3,(H,20,24)(H,21,22)

InChI Key

BBYNMOXSQNLLBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4NC3=O)C#N)N

Origin of Product

United States

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